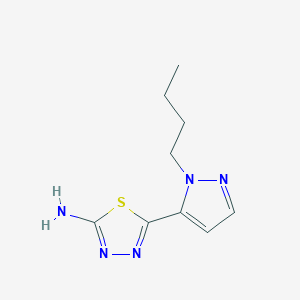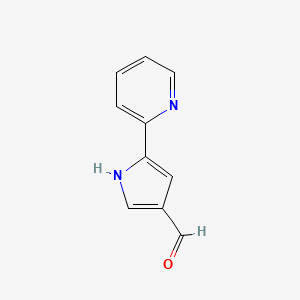
1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, commonly known as DMBU, is a synthetic compound that has been widely studied in recent years due to its potential applications in various fields of biomedical research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of DMBU is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cell growth and proliferation. DMBU has been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cell survival and proliferation. Additionally, DMBU has been found to inhibit the expression of several genes involved in tumor progression, including VEGF, MMP-9, and Bcl-2.
Biochemical and Physiological Effects:
DMBU has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activity. Studies have shown that DMBU can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, DMBU has been found to exhibit anti-cancer activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
実験室実験の利点と制限
One of the main advantages of using DMBU in laboratory experiments is its availability and ease of synthesis. Additionally, DMBU has been found to exhibit potent anti-cancer activity, making it a promising candidate for further investigation. However, one limitation of using DMBU in laboratory experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DMBU, including further investigation of its mechanism of action and potential applications in other areas of biomedical research. Additionally, studies could be conducted to optimize the synthesis of DMBU and to improve its solubility in water, which would make it more suitable for in vivo studies. Finally, studies could be conducted to investigate the potential synergistic effects of DMBU in combination with other anti-cancer agents.
合成法
DMBU can be synthesized using a variety of methods, including the reaction of 1-(3,4-dimethoxybenzyl)urea with 4-(1,1-dioxidoisothiazolidin-2-yl)benzene-1,2-diol in the presence of a suitable catalyst. The synthesis of DMBU has been described in several scientific publications, and the compound is readily available for use in laboratory experiments.
科学的研究の応用
DMBU has been studied extensively for its potential applications in various areas of biomedical research. One of the most promising applications of DMBU is in the field of cancer research, where it has been found to exhibit potent anti-tumor activity. Studies have shown that DMBU can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, DMBU has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-17-9-4-14(12-18(17)27-2)13-20-19(23)21-15-5-7-16(8-6-15)22-10-3-11-28(22,24)25/h4-9,12H,3,10-11,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOMZJQNXNKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2616942.png)

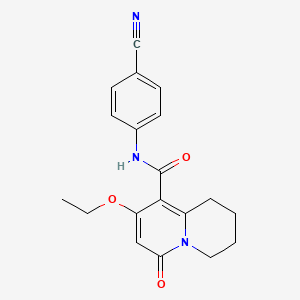
![3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2616946.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616947.png)
![4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2616948.png)
![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)
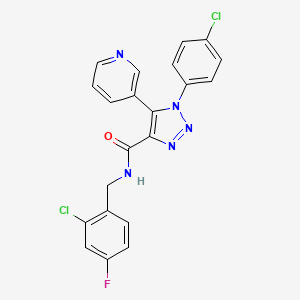
![rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2616953.png)
![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)
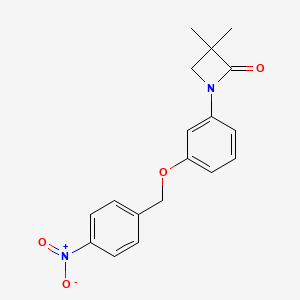
![5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2616960.png)
